Cas no 1263377-38-3 (2-Bromo-4-ethylbenzenesulfonyl chloride)

2-Bromo-4-ethylbenzenesulfonyl chloride is a sulfonyl chloride derivative with a bromo and ethyl substituent on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds. The presence of both bromo and ethyl groups enhances its reactivity, allowing for selective functionalization in cross-coupling reactions or further derivatization. Its stability under standard conditions and high purity make it suitable for pharmaceutical and agrochemical applications. The sulfonyl chloride moiety provides a versatile handle for nucleophilic substitution, enabling efficient incorporation into more complex molecular architectures. Proper handling is required due to its moisture sensitivity.
2-Bromo-4-ethylbenzenesulfonyl chloride structure
1263377-38-3 structure
Product Name:2-Bromo-4-ethylbenzenesulfonyl chloride
CAS No:1263377-38-3
MF:C8H8BrClO2S
MW:283.569919586182
MDL:MFCD18089314
CID:4584185
Update Time:2025-08-04

2-Bromo-4-ethylbenzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-ethylbenzenesulfonyl chloride
    • MDL: MFCD18089314
    • Inchi: 1S/C8H8BrClO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2H2,1H3
    • InChI Key: XUPGQGDZDOJARV-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=C(CC)C=C1Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

2-Bromo-4-ethylbenzenesulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Oakwood
061619-5g
2-Bromo-4-ethylbenzenesulfonyl chloride
1263377-38-3
5g
$1566.00 2023-09-16

Additional information on 2-Bromo-4-ethylbenzenesulfonyl chloride

Introduction to 2-Bromo-4-Ethylbenzenesulfonyl Chloride (CAS No. 1263377-38-3)

2-Bromo-4-Ethylbenzenesulfonyl Chloride, also known by its CAS registry number CAS No. 1263377-38-3, is a versatile organic compound with significant applications in the field of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a bromine atom, an ethyl group, and a sulfonyl chloride functional group attached to a benzene ring. The combination of these functional groups makes it highly reactive and valuable in various chemical reactions.

The synthesis of 2-Bromo-4-Ethylbenzenesulfonyl Chloride typically involves multi-step processes, often starting from benzene derivatives. The introduction of the sulfonyl chloride group is a critical step, as it enhances the reactivity of the molecule, making it suitable for nucleophilic substitutions and other transformations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.

In terms of applications, 2-Bromo-4-Ethylbenzenesulfonyl Chloride has found extensive use in the pharmaceutical industry as an intermediate in drug discovery and development. Its ability to participate in various coupling reactions makes it an invaluable tool for constructing complex molecular frameworks. For instance, it is frequently employed in the synthesis of bioactive compounds, where precise control over regioselectivity and stereochemistry is crucial.

Beyond pharmaceuticals, this compound has also shown promise in materials science. The incorporation of 2-Bromo-4-Ethylbenzenesulfonyl Chloride into polymer systems has led to the development of advanced materials with enhanced mechanical and thermal properties. Researchers have explored its use as a building block for constructing functional polymers, which find applications in electronics, optics, and biomedical devices.

Recent studies have highlighted the potential of 2-Bromo-4-Ethylbenzenesulfonyl Chloride in click chemistry and other modern synthetic methodologies. Its reactivity under mild conditions has made it a preferred choice for researchers aiming to streamline synthetic routes. Moreover, its compatibility with various functional groups allows for the creation of diverse chemical libraries, accelerating drug discovery efforts.

The environmental impact of using CAS No. 1263377-38-3 has also been a topic of interest among scientists. Efforts are being made to develop greener synthesis pathways and recycling methods to minimize waste and reduce the carbon footprint associated with its production and use.

In conclusion, 2-Bromo-4-Ethylbenzenesulfonyl Chloride, with its unique structure and versatile reactivity, continues to play a pivotal role in advancing chemical research and industrial applications. As new discoveries emerge, this compound is expected to contribute even more significantly to the development of innovative materials and therapeutic agents.

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